molecular formula C7H7NO3Zn B12652777 (4-Amino-2-hydroxybenzoato-O1,O2)zinc CAS No. 94022-09-0

(4-Amino-2-hydroxybenzoato-O1,O2)zinc

Cat. No.: B12652777
CAS No.: 94022-09-0
M. Wt: 218.5 g/mol
InChI Key: WAAJPAFUNJUSKL-UHFFFAOYSA-N
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Description

[4-amino-2-hydroxybenzoato-O1,O2]zinc is a coordination compound that involves zinc ions coordinated with 4-amino-2-hydroxybenzoate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-amino-2-hydroxybenzoato-O1,O2]zinc typically involves the reaction of zinc salts with 4-amino-2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the coordination complex .

Industrial Production Methods

Industrial production methods for [4-amino-2-hydroxybenzoato-O1,O2]zinc are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade zinc salts and 4-amino-2-hydroxybenzoic acid, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[4-amino-2-hydroxybenzoato-O1,O2]zinc can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of zinc, while substitution reactions can produce new coordination complexes with different ligands .

Scientific Research Applications

[4-amino-2-hydroxybenzoato-O1,O2]zinc has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-amino-2-hydroxybenzoato-O1,O2]zinc involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular pathways by modulating metal ion concentrations and transport .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-amino-2-hydroxybenzoato-O1,O2]zinc include other zinc coordination complexes with different ligands, such as:

Uniqueness

What sets [4-amino-2-hydroxybenzoato-O1,O2]zinc apart from similar compounds is its specific coordination environment and the unique properties imparted by the 4-amino-2-hydroxybenzoate ligands. These properties make it particularly suitable for applications requiring specific reactivity and stability .

Properties

CAS No.

94022-09-0

Molecular Formula

C7H7NO3Zn

Molecular Weight

218.5 g/mol

IUPAC Name

4-amino-2-hydroxybenzoic acid;zinc

InChI

InChI=1S/C7H7NO3.Zn/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);

InChI Key

WAAJPAFUNJUSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.[Zn]

Origin of Product

United States

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